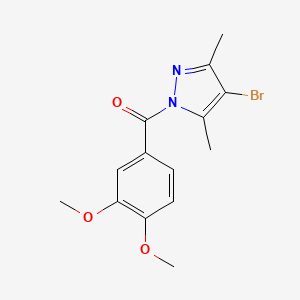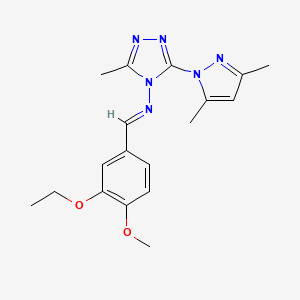![molecular formula C17H16N2O2S B5559854 5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)
5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, including ring opening followed by ring closure reactions, cyclization, and the use of catalysts like manganese(II) nitrate or acetate for specific transformations (Dani et al., 2013). These methods highlight the intricate processes involved in creating such compounds, with an emphasis on achieving high yields and structural specificity.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole" is often confirmed using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule (Katritzky et al., 1999). Understanding the molecular structure is crucial for predicting the reactivity and properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving compounds with complex structures can include cyclization reactions, interactions with Grignard reagents, and rearrangements leading to the formation of new chemical entities with significant biological or material properties (Katritzky et al., 2000). These reactions often explore the reactivity of different functional groups within the molecule, leading to a diverse range of possible products and applications.
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study these properties, providing insights into the compound's stability and behavior under various conditions.
Chemical Properties Analysis
The chemical properties of "5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole" and similar compounds are determined by their functional groups and molecular structure. Studies involving spectroscopic methods (IR, NMR, MS) and computational chemistry (DFT calculations) are critical for understanding the electronic structure, reactivity, and potential chemical transformations of these compounds.
- (Dani et al., 2013)
- (Katritzky et al., 1999)
- (Katritzky et al., 2000)
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Research has disclosed novel processes for preparing compounds starting with isoxazole derivatives, exhibiting anti-inflammatory properties. These compounds, through a series of chemical reactions, have been identified for their potential in treating inflammation, highlighting the significance of isoxazole and benzothiazole compounds in medicinal chemistry for anti-inflammatory applications (Matson, 1990).
Antitubercular Activity
A study on pyrrole derivatives, including pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, demonstrated moderate to good antitubercular activity. This research aimed at synthesizing novel compounds for potential use as antitubercular agents, offering a pathway for developing new treatments against Mycobacterium tuberculosis (Joshi et al., 2015).
Antimycobacterial and Antibacterial Activity
A study on isoxazole and benzothiazolylthioether derivatives highlighted their excellent antimycobacterial and antibacterial activities. Such compounds, through their synthesis and evaluation, provided insights into developing new antimicrobial agents, underscoring the versatility of isoxazole and benzothiazole frameworks in addressing microbial resistance (Chavan et al., 2019).
Antifungal Agents
Another study focused on the synthesis of tetrahydrothieno[3,2-c]pyridine derivatives for their antifungal properties. The compounds exhibited potent activity against Candida albicans, providing a foundation for further optimization as antifungal agents (Sangshetti et al., 2014).
Propiedades
IUPAC Name |
1-benzothiophen-5-yl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-9-15(21-18-11)14-3-2-7-19(14)17(20)13-4-5-16-12(10-13)6-8-22-16/h4-6,8-10,14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYUPLLNVDQQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(1-Benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)
![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)